Citronensauredimethylester
Overview
Description
Citronensauredimethylester, also known as dimethyl citrate, is an organic compound that belongs to the ester family. It is derived from citric acid, a naturally occurring substance found in citrus fruits. This compound is known for its pleasant citrus aroma and is widely used in various industries, including food, pharmaceuticals, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronensauredimethylester is typically synthesized through the esterification of citric acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Citric Acid+Methanol→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The resulting ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Citronensauredimethylester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citric acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Oxidation: Under specific conditions, this compound can be oxidized to form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Citric acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidized organic compounds.
Scientific Research Applications
Citronensauredimethylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the production of biodegradable plastics, flavorings, and fragrances.
Mechanism of Action
The mechanism of action of citronensauredimethylester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the metabolism and utilization of esters in living organisms. Additionally, this compound can participate in transesterification reactions, which are important in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Citronensauredimethylester is similar to other esters derived from citric acid, such as:
Triethyl citrate: Used as a plasticizer and in pharmaceuticals.
Tributyl citrate: Employed in the production of plastics and as a solvent.
Acetyl triethyl citrate: Utilized in cosmetics and personal care products.
Uniqueness: What sets this compound apart is its relatively simple synthesis and its versatility in various applications. Its pleasant aroma and biodegradability make it an attractive choice for use in environmentally friendly products.
Properties
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.